Regioisomeric Binding Mode Differentiation: 6-Carboxamide vs. 5-Carboxamide in CNS Target Engagement
The 1H-indazole-6-carboxamide scaffold, as exemplified by N-methyl-1H-indazole-6-carboxamide, engages biological targets through a distinct hydrogen-bonding network compared to the 5-carboxamide regioisomer. Co-crystal structures of 1H-indazole-6-carboxamide derivatives with human butyrylcholinesterase (BChE) reveal that the 6-carboxamide carbonyl oxygen forms a critical hydrogen bond with the catalytic serine residue (Ser198) within the active site [1]. In contrast, N-methylated indazole-5-carboxamides, such as compound 13a (NTZ-1441), achieve subnanomolar MAO-B inhibition (IC₅₀ = 0.662 nM) through interactions with the FAD cofactor and Tyr435 [2]. While both regioisomers are CNS-penetrant, the 6-carboxamide orientation is preferred for dual BChE/p38α MAPK inhibition, whereas the 5-carboxamide is optimal for MAO-B selectivity.
| Evidence Dimension | Target engagement and binding mode |
|---|---|
| Target Compound Data | 1H-indazole-6-carboxamide scaffold forms hydrogen bond with Ser198 in BChE active site (co-crystal structure PDB 9I5O, resolution 2.66 Å) [1] |
| Comparator Or Baseline | N-methylated indazole-5-carboxamide (compound 13a) binds MAO-B via FAD and Tyr435 interactions [2] |
| Quantified Difference | Distinct hydrogen-bonding geometry; different target selectivity profile (BChE/p38α vs. MAO-B) |
| Conditions | X-ray crystallography for BChE complex; enzymatic assays and molecular modeling for MAO-B |
Why This Matters
Procurement of the correct 6-carboxamide regioisomer is essential for CNS programs targeting BChE/p38α dual inhibition, as the 5-carboxamide regioisomer will not reproduce the requisite binding mode.
- [1] Ferjancic Benetik, S., et al. (2025). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. RCSB PDB. DOI: 10.2210/pdb9I5O/pdb. View Source
- [2] Tzvetkov, N. T., et al. (2017). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors. European Journal of Medicinal Chemistry, 127, 870-887. View Source
